6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine
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Overview
Description
6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine is a quinazoline derivative. Quinazoline derivatives are known for their significant biological activities and have drawn considerable attention in the fields of medicinal chemistry and pharmaceutical research . These compounds are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring, making them versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine typically involves the following steps:
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Formation of the Quinazoline Core: : The quinazoline core can be synthesized through various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis . For instance, the Aza-Diels-Alder reaction involves the coupling of imine and electron-rich alkene to form the quinazoline core.
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Bromination and Chlorination: These reactions are typically carried out under controlled conditions using reagents such as bromine and chlorine gas or their respective halogenating agents .
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Amination: This can be achieved through nucleophilic substitution reactions using appropriate amine precursors under suitable reaction conditions .
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline core to dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine and chlorine, as well as nucleophiles like amines and thiols, are commonly used.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor and receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in various biological processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
6-bromo-2-chloro-3-methoxyphenylboronic acid: Shares similar halogenation patterns but differs in functional groups and applications.
N-(2-(6-bromo-2-methoxyquinolin-3-yl)-3-chloro-4-oxoazetidin-1-yl)isonicotinamide: Another quinazoline derivative with antimicrobial activity.
Uniqueness
6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct biological activities and chemical reactivity .
Properties
IUPAC Name |
6-bromo-N-(3-chloro-2-methylphenyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrClN3/c1-9-12(17)3-2-4-13(9)20-15-11-7-10(16)5-6-14(11)18-8-19-15/h2-8H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSRJIGTJUCYNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=NC=NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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